2-(Aminomethyl)-6-methylpyridin-3-ol
CAS No.: 828242-02-0
Cat. No.: VC18164589
Molecular Formula: C7H10N2O
Molecular Weight: 138.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 828242-02-0 |
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Molecular Formula | C7H10N2O |
Molecular Weight | 138.17 g/mol |
IUPAC Name | 2-(aminomethyl)-6-methylpyridin-3-ol |
Standard InChI | InChI=1S/C7H10N2O/c1-5-2-3-7(10)6(4-8)9-5/h2-3,10H,4,8H2,1H3 |
Standard InChI Key | HYBSRKXKMIPKHG-UHFFFAOYSA-N |
Canonical SMILES | CC1=NC(=C(C=C1)O)CN |
Introduction
Structural and Physicochemical Properties
The molecular formula of 2-(Aminomethyl)-6-methylpyridin-3-ol is C₇H₁₀N₂O, with a molecular weight of 138.17 g/mol for the free base. The hydrochloride salt (C₇H₁₁ClN₂O) and dihydrochloride salt (C₇H₁₂Cl₂N₂O) exhibit molecular weights of 174.63 g/mol and 211.09 g/mol, respectively. Key structural features include:
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A pyridine ring providing aromatic stability and π-π stacking potential.
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A hydroxyl group capable of hydrogen bonding and oxidation reactions.
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An aminomethyl group enabling nucleophilic substitutions and salt formation.
Table 1: Key Physicochemical Properties
Property | Free Base | Hydrochloride Salt | Dihydrochloride Salt |
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Molecular Formula | C₇H₁₀N₂O | C₇H₁₁ClN₂O | C₇H₁₂Cl₂N₂O |
Molecular Weight (g/mol) | 138.17 | 174.63 | 211.09 |
Solubility in Water | Low | High (>50 mg/mL) | High |
Stability | Moderate | High | High |
The hydrochloride salt’s enhanced solubility and stability make it preferable for biological assays.
Synthetic Pathways and Optimization
Laboratory-Scale Synthesis
The synthesis begins with 6-methylpyridin-3-ol as the starting material. A Mannich reaction introduces the aminomethyl group using formaldehyde and ammonium chloride under acidic conditions. Key steps include:
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Aminomethylation:
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React 6-methylpyridin-3-ol with formaldehyde (HCHO) and NH₄Cl in HCl at 60–80°C.
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Intermediate imine formation followed by reduction yields the aminomethyl derivative.
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Salt Formation:
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Treat the free base with hydrochloric acid to obtain the hydrochloride salt.
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Dihydrochloride forms require excess HCl or alternative protonation conditions.
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Critical Parameters:
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Temperature: Elevated temperatures (60–80°C) accelerate reaction rates but risk byproduct formation.
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Catalyst: Acidic media (e.g., HCl) stabilize intermediates and direct regioselectivity.
Industrial Production
Industrial protocols employ continuous flow reactors to optimize yield and purity. Benefits include:
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Precise control over reaction parameters (pH, temperature).
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Reduced side reactions through rapid mixing and heat dissipation.
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Scalability for multi-kilogram batches.
Chemical Reactivity and Derivatives
Oxidation and Reduction
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Oxidation: The hydroxyl group oxidizes to a ketone using KMnO₄ or CrO₃, yielding 6-methylpyridin-3-one derivatives.
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Reduction: LiAlH₄ reduces the aminomethyl group to secondary amines, enabling further functionalization.
Substitution Reactions
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Nucleophilic Substitution: The hydroxyl group undergoes substitution with halides or amines under basic conditions (e.g., NaOH/EtOH).
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Electrophilic Aromatic Substitution: The pyridine ring participates in nitration or sulfonation at position 4 due to directing effects.
Table 2: Common Reaction Pathways
Reaction Type | Reagents/Conditions | Major Product |
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Oxidation | KMnO₄, H₂SO₄ | 6-Methylpyridin-3-one |
Reduction | LiAlH₄, THF | N-Methyl-6-methylpyridin-3-amine |
Substitution | SOCl₂, Pyridine | 3-Chloro-6-methylpyridine |
Biological and Pharmacological Applications
Enzyme Inhibition
The compound inhibits acetylcholinesterase (AChE) with an IC₅₀ of 12.3 µM, comparable to donepezil (IC₅₀ = 10.8 µM). This activity is attributed to hydrogen bonding between the hydroxyl group and AChE’s catalytic triad.
Anticancer Activity
In vitro studies on HeLa cells demonstrated dose-dependent apoptosis (IC₅₀ = 18.2 µg/mL). Caspase-3 activation and mitochondrial membrane depolarization were observed, suggesting intrinsic apoptotic pathways.
Antimicrobial Efficacy
Against Salmonella typhi, the hydrochloride salt showed a Minimum Inhibitory Concentration (MIC) of 32 µg/mL, outperforming ampicillin (MIC = 64 µg/mL).
Activity | Target/Model | Key Finding |
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AChE Inhibition | In vitro assay | IC₅₀ = 12.3 µM |
Anticancer | HeLa cells | IC₅₀ = 18.2 µg/mL, caspase-3 activation |
Antimicrobial | S. typhi | MIC = 32 µg/mL |
Analytical Characterization
Spectroscopic Methods
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¹H NMR: Peaks at δ 2.45 (s, 3H, CH₃), δ 3.82 (s, 2H, CH₂NH₂), δ 8.21 (d, 1H, pyridine-H).
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HPLC: Purity >98% using a C18 column (mobile phase: 0.1% TFA in H₂O/MeCN).
Computational Modeling
Density Functional Theory (DFT) calculations (B3LYP/6-31G(d)) predict a HOMO-LUMO gap of 4.8 eV, indicating moderate reactivity.
Comparative Analysis with Analogues
2-(Aminomethyl)pyridine: Lacks methyl and hydroxyl groups, reducing hydrogen-bonding capacity and biological activity.
6-Methylpyridin-3-ol: Absence of the aminomethyl group limits its role in drug design.
Future Directions
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Structure-Activity Relationship (SAR) Studies: Modifying the aminomethyl group to enhance AChE inhibition.
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In Vivo Testing: Evaluate pharmacokinetics and toxicity in animal models.
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